molecular formula C20H19Cl2N3O3S B2808942 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358077-17-4

8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2808942
CAS No.: 1358077-17-4
M. Wt: 452.35
InChI Key: LQKZLRPREKVURW-UHFFFAOYSA-N
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Description

“8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with sulfonyl and chlorophenyl substituents, making it of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazaspirodecane core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of chlorophenyl groups: This can be done through substitution reactions using chlorinated aromatic compounds.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to favor desired product formation.

    Purification Techniques: Methods like crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfonyl group.

    Reduction: Reduction reactions could target the chlorophenyl groups or the triazaspirodecane core.

    Substitution: Various substitution reactions can occur, particularly involving the chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated derivatives.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways might include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other compounds with spiro linkages, such as spirooxindoles.

    Sulfonyl Derivatives: Compounds with sulfonyl groups, like sulfonamides.

    Chlorophenyl Compounds: Molecules containing chlorinated aromatic rings.

Uniqueness

The uniqueness of “8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” lies in its specific combination of functional groups and structural features, which might confer unique chemical and biological properties.

Properties

IUPAC Name

8-(3-chloro-4-methylphenyl)sulfonyl-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S/c1-13-5-6-16(12-17(13)22)29(27,28)25-9-7-20(8-10-25)23-18(19(26)24-20)14-3-2-4-15(21)11-14/h2-6,11-12H,7-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKZLRPREKVURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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